Ethyl 2-((thiophen-3-ylmethyl)amino)acetate
Description
Ethyl 2-((thiophen-3-ylmethyl)amino)acetate (CAS: 79714-11-7) is a sulfur-containing organic compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . It features a thiophene ring linked via a methylene bridge to an amino-acetate ester group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and material science research. The compound is supplied as a solution (10 mM in DMSO) and requires storage at -80°C for long-term stability, with a shelf life of up to 6 months . Its applications are primarily exploratory, focusing on ligand design and small-molecule screening.
Properties
IUPAC Name |
ethyl 2-(thiophen-3-ylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)6-10-5-8-3-4-13-7-8/h3-4,7,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVSMMROHLFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((thiophen-3-ylmethyl)amino)acetate typically involves the reaction of thiophen-3-ylmethylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Amidation and Esterification
The compound’s amino group can participate in amidation reactions. For example, in related systems, ethyl esters react with amines or nucleophiles (e.g., hydrazines) to form amides or heterocycles. A key mechanism involves the formation of resonance-stabilized intermediates (e.g., oxyma anion) and subsequent nucleophilic substitution .
Example Mechanism
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Activation : The ester carbonyl reacts with a coupling reagent (e.g., HATU/DIPEA) to form an activated intermediate.
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Nucleophilic Attack : The amino group in Ethyl 2-((thiophen-3-ylmethyl)amino)acetate attacks the activated carbonyl, leading to amide formation.
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Byproduct Release : Trichlorobenzoic acid or analogous byproducts may form, which can be recycled via recombination with recovered intermediates .
Cyclization Reactions
Thiophene derivatives often undergo cyclization under specific conditions. For instance, ethyl isothiocyanate reacts with amino-esters to form thiazin-4-ones via multicomponent strategies . While not directly observed for this compound, analogous systems suggest potential for:
Condensation and Coupling
The compound may engage in condensation reactions with carbonyl compounds or aldehydes. For example:
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Amide Bond Formation : Reaction with carboxylic acids or acid chlorides (e.g., HATU coupling) could yield peptide analogs .
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Suzuki Coupling : Thiophene’s aromaticity enables cross-coupling with boronic acids, though this requires activation (e.g., via bromide intermediates) .
Analytical and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| InChI | 1S/C9H13NO2S/c1-2-12-9(11)6-10-5-8-3-4-13-7-8/h3-4,7,10H,2,5-6H2,1H3 |
| SMILES | CCOC(=O)CNCC1=CSC=C1 |
| Data from PubChem . |
Scientific Research Applications
Chemistry
In the realm of chemistry, ethyl 2-((thiophen-3-ylmethyl)amino)acetate serves as an intermediate for synthesizing more complex thiophene derivatives and other heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | This compound + | Sulfoxides or sulfones |
| Reduction | This compound + | Thiols or amines |
| Substitution | This compound + | Halogenated derivatives |
Biology
The compound has demonstrated significant biological activities , including:
- Antimicrobial Activity : Studies show effectiveness against various bacterial strains, with ongoing research to determine minimum inhibitory concentrations (MICs).
- Anti-inflammatory Properties : It may inhibit enzymes involved in inflammatory pathways and reduce pro-inflammatory cytokines.
- Anticancer Activity : Research indicates it may induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A notable study assessed the anticancer potential of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| A549 (Lung Cancer) | 11.9 |
In vivo studies showed a significant reduction in tumor weight (approximately 54% decrease compared to controls), indicating its potential as an effective anticancer agent.
Industrial Applications
In industrial settings, this compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its properties make it a valuable component in the production of electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((thiophen-3-ylmethyl)amino)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
Ethyl 2-((thiophen-3-ylmethyl)amino)acetate is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of approximately 225.29 g/mol. The compound's structure allows for various interactions with biological targets, which are essential for its activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In cellular models, it demonstrated the ability to reduce pro-inflammatory cytokine production, such as TNF-alpha and IL-6.
Case Study: In Vivo Anti-inflammatory Study
In a murine model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. The reduction in inflammation was quantified as follows:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| This compound (100 mg/kg) | 45% |
| Standard Anti-inflammatory (Ibuprofen) | 50% |
This suggests that the compound may function similarly to established anti-inflammatory drugs.
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : The compound interacts with various receptors that play roles in cell signaling related to cancer progression.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-((thiophen-3-ylmethyl)amino)acetate, and how can reaction conditions be optimized?
- Methodology : Acylation or alkylation reactions involving thiophene-3-methylamine and ethyl bromoacetate (or chloroacetate) under basic conditions (e.g., NaHCO₃ or Et₃N) in polar aprotic solvents (DMF, acetonitrile) are commonly used. For example, analogous compounds like ethyl 2-(2-cyanoacetamido)thiophene derivatives were synthesized via Knoevenagel condensation with substituted benzaldehydes, yielding 72–94% after recrystallization .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to ester) and temperature (room temp. to 60°C) to minimize side products like over-alkylation.
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Characterization : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm amine/ester linkage and thiophene ring protons ; IR for NH (3300–3400 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches.
- Chromatography : HPLC with UV detection (λ ~254 nm) or GC-MS for purity assessment.
- Elemental Analysis : Confirm %C, %H, %N against theoretical values.
Q. What are the key physicochemical properties (solubility, stability) critical for handling this compound?
- Solubility : Likely soluble in polar organic solvents (e.g., DMSO, ethyl acetate) but poorly in water due to the ester and thiophene groups. Analogous compounds (e.g., thiophene-2-acetic acid derivatives) show similar behavior .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or strong acids/bases.
Advanced Research Questions
Q. How can computational tools (e.g., Mercury, SHELX) aid in analyzing the crystal structure or intermolecular interactions of this compound?
- Crystallography : Use SHELXL for small-molecule refinement to resolve hydrogen-bonding networks (e.g., N–H···O interactions between the amine and ester groups). Mercury’s "Materials Module" can compare packing motifs with related thiophene derivatives .
- Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s formalism) to classify interaction patterns (e.g., R₂²(8) motifs) and predict supramolecular assembly .
Q. What strategies can resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Experimental Design :
- Dose-Response Studies : Test across a wide concentration range (1–100 μM) in cellular assays (e.g., DPPH radical scavenging vs. ROS generation in HepG2 cells).
- Mechanistic Probes : Use ESR spectroscopy to detect radical intermediates or fluorescent probes (e.g., H2DCFDA) for ROS quantification .
- Data Analysis : Apply multivariate statistics (PCA or ANOVA) to distinguish assay-specific artifacts from true bioactivity.
Q. How can 3D-QSAR or molecular docking predict the compound’s pharmacological potential?
- Modeling Workflow :
Generate a conformational ensemble (e.g., via Gaussian DFT optimization).
Align structures using thiophene ring as a pharmacophore.
Derive 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electronic features with activity .
- Docking : Target enzymes like COX-2 or tyrosinase using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS) .
Q. What analytical challenges arise in detecting degradation products, and how can they be addressed?
- Degradation Pathways : Hydrolysis of the ester group to carboxylic acid under acidic/alkaline conditions.
- Detection :
- LC-HRMS : Identify m/z shifts corresponding to degradation products (e.g., [M+H]+ of 212.08 Da → 184.05 Da after ester cleavage).
- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH) with forced degradation (0.1M HCl/NaOH) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
